molecular formula C9H7F5O2S B1444552 3-(Pentafluorothio)cinnamic acid CAS No. 773132-79-9

3-(Pentafluorothio)cinnamic acid

Cat. No. B1444552
M. Wt: 274.21 g/mol
InChI Key: KMBHXZKXHIDSTE-SNAWJCMRSA-N
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Description

3-(Pentafluorothio)cinnamic acid is a chemical compound with the molecular formula C9H7F5O2S . It is also known as 3-pentafluorosulfur cinnamic acid, 2e-3-3-pentafluoro-??-sulfanyl phenyl prop-2-enoic acid, and 3-pentafluorothio cinnamic acid .


Molecular Structure Analysis

The molecular structure of 3-(Pentafluorothio)cinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The compound also contains a pentafluorothio group attached to the benzene ring .


Physical And Chemical Properties Analysis

3-(Pentafluorothio)cinnamic acid has a molecular weight of 274.21 g/mol . Phenolic compounds like cinnamic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including 3-(Pentafluorothio)cinnamic acid, have garnered attention in medicinal research due to their potential as antitumor agents. The chemical structure of cinnamic acids allows for various reactions, making them versatile in synthesizing compounds with anticancer properties. Over the past two decades, there has been significant interest in cinnamoyl derivatives for their antitumor efficacy, highlighting the underutilized potential of these compounds in cancer intervention (De, Baltas, & Bedos-Belval, 2011). Furthermore, studies indicate that cinnamic acid can induce cytostasis and reverse malignant properties in various human tumor cells, making it a potential candidate for cancer intervention (Liu et al., 1995).

Antimicrobial Activity

Cinnamic acid and its derivatives, including 3-(Pentafluorothio)cinnamic acid, have been recognized for their antimicrobial properties. Historically used in natural preparations like cinnamon, storax, and propolis for treating infections, cinnamic acids inhibit the growth of various bacterial and fungal species. Notably, certain cinnamic derivatives have shown potent antitubercular activity, which may be valuable for treating tuberculosis (Guzman, 2014).

Antioxidant Properties

Cinnamic acid is known for its antioxidant activity, being utilized in industries like flavoring and perfumery. Studies have shown that derivatization reactions, like esterification, can enhance the antioxidant activity of cinnamic acid. This suggests potential applications in protecting against oxidative stress-related damages (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Interaction with Human Serum Albumin

The interaction of cinnamic acid derivatives with human serum albumin (HSA) has been studied, revealing insights into the potential therapeutic applications of these compounds. The binding of cinnamic acid and its hydroxyl derivatives with HSA causes conformational changes in the protein, affecting its function and interaction with other molecules (Min et al., 2004).

Safety And Hazards

3-(Pentafluorothio)cinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHXZKXHIDSTE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorothio)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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